Cas no 2137063-40-0 ((2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol)

(2R)-3-{[(2-Bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol is a chiral amino alcohol derivative featuring a bromo-fluorophenyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its stereospecific structure, which may serve as a key intermediate in the development of biologically active molecules. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions and as a building block for pharmacophores. The diol moiety offers additional functionalization potential, while the (2R) configuration ensures enantioselective applications. Its well-defined stereochemistry and reactive groups make it valuable for research in asymmetric synthesis and drug discovery.
(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol structure
2137063-40-0 structure
Product name:(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol
CAS No:2137063-40-0
MF:C10H13BrFNO2
Molecular Weight:278.118125677109
CID:6409227
PubChem ID:165747216

(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol 化学的及び物理的性質

名前と識別子

    • EN300-844044
    • 2137063-40-0
    • (2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol
    • インチ: 1S/C10H13BrFNO2/c11-9-2-1-3-10(12)8(9)5-13-4-7(15)6-14/h1-3,7,13-15H,4-6H2/t7-/m1/s1
    • InChIKey: TYZSXKGGSLMDIT-SSDOTTSWSA-N
    • SMILES: BrC1C=CC=C(C=1CNC[C@H](CO)O)F

計算された属性

  • 精确分子量: 277.01137g/mol
  • 同位素质量: 277.01137g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 185
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 52.5Ų

(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-844044-1.0g
(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol
2137063-40-0 95.0%
1.0g
$770.0 2025-02-21
Enamine
EN300-844044-2.5g
(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol
2137063-40-0 95.0%
2.5g
$1509.0 2025-02-21
Enamine
EN300-844044-5.0g
(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol
2137063-40-0 95.0%
5.0g
$2235.0 2025-02-21
Enamine
EN300-844044-0.25g
(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol
2137063-40-0 95.0%
0.25g
$708.0 2025-02-21
Enamine
EN300-844044-0.05g
(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol
2137063-40-0 95.0%
0.05g
$647.0 2025-02-21
Enamine
EN300-844044-10.0g
(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol
2137063-40-0 95.0%
10.0g
$3315.0 2025-02-21
Enamine
EN300-844044-0.5g
(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol
2137063-40-0 95.0%
0.5g
$739.0 2025-02-21
Enamine
EN300-844044-0.1g
(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol
2137063-40-0 95.0%
0.1g
$678.0 2025-02-21

(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol 関連文献

(2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diolに関する追加情報

Compound Introduction: (2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol (CAS No. 2137063-40-0)

Introducing a highly specialized compound, (2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol, identified by its unique Chemical Abstracts Service Number (CAS No. 2137063-40-0). This compound belongs to a class of chiral amino alcohols that have garnered significant attention in the field of pharmaceutical research and development due to its structural complexity and potential biological activity.

The molecular structure of this compound features a propane-1,2-diol backbone, which is a key pharmacophore in many bioactive molecules. The presence of a (2R) stereochemical configuration at the second carbon atom adds an additional layer of specificity, making it a valuable candidate for studies involving enantioselective synthesis and pharmacological evaluation. The side chain incorporates an amino group linked to a bromo-substituted fluorophenyl moiety, which is known to enhance binding affinity to biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic rings in drug design. The 2-bromo-6-fluorophenyl group in this compound not only contributes to its unique electronic properties but also influences its solubility and metabolic stability. Such structural features are often exploited to improve drug-like properties, including bioavailability and target engagement.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of an amino alcohol core with a halogenated phenyl ring suggests that it may exhibit inhibitory activity against various enzymes and receptors. For instance, similar scaffolds have been investigated for their role in modulating kinases and other signaling proteins, which are critical targets in oncology and inflammatory diseases.

In the realm of synthetic chemistry, the preparation of this compound presents an interesting challenge due to its stereochemical complexity. The synthesis typically involves asymmetric reduction or chiral auxiliary-assisted methods to achieve the desired (2R) configuration. Recent studies have demonstrated that transition-metal-catalyzed reactions can be employed to construct the carbon-carbon bonds efficiently while maintaining high enantioselectivity. These methodologies align with the growing trend toward sustainable and scalable synthetic routes in pharmaceutical manufacturing.

The biological evaluation of this compound has been a focus of several research groups. Preliminary in vitro studies indicate that it may possess inhibitory effects on specific enzymes relevant to metabolic disorders and neurodegenerative diseases. The fluorine atom's role in modulating enzyme interactions has been well-documented, and its presence in this molecule could enhance binding affinity through dipole-dipole interactions or halogen bonding.

Moreover, the propane-1,2-diol moiety is known for its ability to form hydrogen bonds, which can be crucial for stabilizing protein-ligand complexes. This property makes the compound a promising candidate for further investigation as a lead molecule in drug discovery campaigns. Computational modeling studies have been instrumental in predicting binding modes and optimizing lead structures before experimental validation.

The pharmaceutical industry's interest in chiral amino alcohols stems from their diverse biological activities and potential therapeutic applications. Compounds like this one are being explored for their roles in modulating neurotransmitter systems, immune responses, and cellular signaling pathways. The stereochemical purity achieved during synthesis is paramount to ensure that the desired biological effects are realized without unintended side reactions.

As research continues to uncover new therapeutic targets and mechanisms, compounds such as (2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol will play an increasingly important role in drug development pipelines. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases.

The synthesis and characterization of this compound also highlight the importance of interdisciplinary collaboration between organic chemists, biochemists, and computational scientists. By integrating experimental data with advanced modeling techniques, researchers can accelerate the discovery process and identify promising candidates more efficiently. This holistic approach is essential for addressing the complex challenges faced by modern drug discovery.

In conclusion, (2R)-3-{[(2-bromo-6-fluorophenyl)methyl]amino}propane-1,2-diol (CAS No. 2137063-40-0) represents a significant advancement in pharmaceutical chemistry due to its intricate structure and potential biological activity. Its development underscores the ongoing efforts to design molecules with enhanced target specificity and improved pharmacokinetic properties. As research progresses, this compound will continue to be a valuable tool for exploring new therapeutic avenues and refining synthetic methodologies.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd